molecular formula C13H13N3O3S B2818296 N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851978-16-0

N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Cat. No.: B2818296
CAS No.: 851978-16-0
M. Wt: 291.33
InChI Key: BZSXWGQFLLAKEE-UHFFFAOYSA-N
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Description

N'-(4-Methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a heterocyclic carbohydrazide derivative characterized by a benzothiazole core substituted with a methyl group at the 4-position and a 5,6-dihydro-1,4-dioxine carbohydrazide moiety. Its synthesis typically involves coupling reactions between hydrazide intermediates and activated carbonyl derivatives, as exemplified by the use of HATU-mediated amidation or nucleophilic substitution with isothiocyanates .

The benzothiazole scaffold is known for its electron-rich aromatic system, which enhances π-π stacking interactions in biological targets.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-3-2-4-10-11(8)14-13(20-10)16-15-12(17)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSXWGQFLLAKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for cyclization and condensation reactions.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted benzothiazole compounds with various functional groups .

Scientific Research Applications

Medicinal Applications

1.1 Antitumor Activity

The compound has been extensively studied for its antitumor properties. Research indicates that it can induce apoptosis in gastric cancer cells by triggering S phase arrest and activating caspases, which are crucial for the apoptosis pathway. The mechanism involves mitochondrial dysfunction, highlighting the compound's role in disrupting cancer cell survival mechanisms.

1.2 Anti-inflammatory Properties

In addition to its antitumor effects, N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

1.3 Antimicrobial Activity

Similar compounds with structural motifs akin to this compound have demonstrated antimicrobial activity. This suggests that this compound may also possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents.

Synthetic Applications

2.1 Synthesis and Derivative Formation

The synthesis of this compound involves several steps that require optimization of reaction conditions such as temperature and solvent choice. The hydrazide functional group allows for various chemical modifications, leading to derivatives with enhanced biological activity or novel properties.

2.2 Structure-Activity Relationship Studies

Molecular docking studies have been employed to understand the interactions between this compound and biological targets at a molecular level. These insights are critical for optimizing its therapeutic potential through structure-activity relationship analyses.

Case Studies

Case Study 1: Anticancer Research

A study conducted on gastric cancer cells demonstrated that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis rates compared to untreated controls. This research underlines the compound's potential as a lead candidate for cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory effects of this compound showed a reduction in pro-inflammatory cytokines in vitro. The findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1)

This compound replaces the 4-methyl group on the benzothiazole with 4,6-difluoro substituents and modifies the dioxine ring saturation. Fluorination at the benzothiazole enhances electronegativity, which can increase binding affinity to hydrophobic enzyme pockets.

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone (Compound 22)

This derivative features a piperazine linker instead of the carbohydrazide group. The piperazine introduces basicity and flexibility, which may enhance solubility but reduce target specificity. The phenylethanone moiety provides additional aromaticity, favoring interactions with receptors like serotonin or dopamine transporters. Its melting point (139–141°C) and mass spectral data (m/z 352.3 [M+H]+) suggest higher thermal stability compared to carbohydrazide analogs .

Key Research Findings

Synthetic Efficiency : HATU-mediated coupling achieves higher yields (73%) compared to SN2 alkylation (46%), highlighting the importance of reagent selection in carbohydrazide synthesis .

Substituent Impact : Fluorinated benzothiazoles (e.g., 4,6-difluoro analogs) show distinct electronic profiles but require careful optimization to balance potency and metabolic stability .

Spectroscopic Trends : The absence of C=O bands in triazole-thione derivatives (1663–1682 cm⁻¹) contrasts with persistent carbonyl signals in carbohydrazides, aiding structural confirmation .

Biological Activity

N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines:

  • Thiazole moiety : Known for its diverse biological activities.
  • Dioxine ring : Contributes to the compound's reactivity and potential pharmaceutical properties.
  • Hydrazide functional group : Allows for various chemical modifications to enhance biological activity.

The molecular formula is C11H12N4O3SC_{11}H_{12}N_4O_3S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Research indicates that this compound exhibits significant antitumor activity. Key findings include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in gastric cancer cells by affecting the cell cycle and activating caspases, which are crucial for programmed cell death.
  • Cell Cycle Arrest : Treatment with this compound results in S phase arrest in cancer cells, preventing further cell division and proliferation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description References
AntitumorInduces apoptosis and cell cycle arrest in gastric cancer cells
Anti-inflammatoryPotential to modulate inflammatory pathways
AntimicrobialStructural analogs exhibit varying degrees of antimicrobial activity
AnticonvulsantSimilar thiazole derivatives have shown anticonvulsant properties

Case Studies and Research Findings

  • Antitumor Activity :
    • A study highlighted that this compound significantly inhibits the proliferation of gastric cancer cells through apoptosis induction and cell cycle arrest. The mechanisms were elucidated through Western blot analysis showing increased caspase activity.
  • Structural Activity Relationship (SAR) :
    • Research into similar benzothiazole derivatives revealed that modifications to the thiazole structure can enhance anticancer efficacy. For instance, substituents at specific positions on the thiazole ring were found to increase cytotoxicity against various cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking studies have provided insights into how this compound interacts with biological targets such as enzymes and receptors. These studies are crucial for optimizing its therapeutic potential through structure-activity relationship analyses.

Q & A

Q. What are the key synthetic routes for preparing N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide?

The synthesis typically involves multi-step reactions:

  • Benzothiazole ring formation : Reacting 2-aminothiophenol with substituted benzaldehydes under acidic conditions to form the 4-methylbenzo[d]thiazole core .
  • Hydrazide coupling : Condensation of the benzothiazole intermediate with 5,6-dihydro-1,4-dioxine-2-carboxylic acid hydrazide using coupling agents like EDC/HOBt or under acidic catalysis .
  • Purification : Chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) .

Q. How is the compound characterized structurally?

Common techniques include:

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm hydrazide linkage and aromatic protons; IR for carbonyl (C=O, ~1650 cm1^{-1}) and N-H (~3200 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolves bond angles and confirms stereoelectronic effects in the dioxine and thiazole moieties .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Aqueous solubility at pH 7.4 is typically low (~2 µg/mL), requiring DMSO or PEG-400 for in vitro assays. Solubility increases in polar aprotic solvents like DMF .
  • Stability : Susceptible to hydrolysis in acidic/basic conditions due to the hydrazide group. Store at -20°C under inert atmosphere to prevent degradation .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
  • LC-MS/MS : Selected reaction monitoring (SRM) for enhanced sensitivity in plasma or tissue homogenates .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield and purity?

  • Temperature : Heating (80–100°C) accelerates hydrazide coupling but may require reflux under nitrogen to prevent oxidation .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) enhances condensation efficiency by activating carbonyl groups .
  • Workup : Sequential extraction with ethyl acetate and brine minimizes byproduct carryover .

Q. What strategies address contradictory bioactivity data across studies?

  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to reduce false positives in cell-based assays .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain discrepancies in efficacy .

Q. How can the compound’s pharmacokinetic properties be enhanced through structural modification?

  • Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzothiazole ring to improve membrane permeability .
  • Prodrug design : Mask the hydrazide as a tert-butyl carbamate to enhance oral bioavailability .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., BRAFV600E^{V600E}) to identify key residues (e.g., Lys483, Glu501) for hydrogen bonding .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Q. How do stereoelectronic effects in the dioxine ring influence reactivity?

  • Conformational analysis : The chair-like conformation of the dioxine ring reduces steric hindrance, favoring nucleophilic attack at the carbonyl carbon .
  • Electronic effects : Electron-rich oxygen atoms in dioxine enhance electrophilicity of adjacent carbons, facilitating cycloaddition reactions .

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